molecular formula C10H16N5O11P3S B15135166 ddGTP|AS

ddGTP|AS

Cat. No.: B15135166
M. Wt: 507.25 g/mol
InChI Key: BWZOONOCZPJTJM-FBWOBCCMSA-N
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Description

2',3'-Dideoxyguanosine triphosphate (ddGTP) is a chain-terminating nucleotide analog widely used in DNA sequencing (Sanger method), polymerase assays, and molecular diagnostics. Its lack of a 3'-hydroxyl group prevents further nucleotide incorporation, halting DNA synthesis . ddGTP exhibits variable interactions with DNA polymerases depending on enzyme class, reaction conditions, and cofactors (e.g., Mn²⁺ vs. Mg²⁺) . Structural studies reveal that ddGTP forms Watson-Crick base pairing with template cytosine but adopts distinct conformations in DNA/RNA versus DNA/DNA complexes, influencing polymerase fidelity and processivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ddGTP involves the chemical modification of guanosine triphosphate (GTP). The process typically includes the removal of the 2’ and 3’ hydroxyl groups from the ribose sugar of GTP. This can be achieved through a series of chemical reactions involving protective group strategies and selective deoxygenation .

Industrial Production Methods: Industrial production of ddGTP often employs enzymatic methods to ensure high yield and purity. Enzymes such as nucleoside diphosphate kinases can be used to phosphorylate dideoxyguanosine to form ddGTP. The product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of ddGTP is its ability to terminate DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase, the absence of the 3’-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide. This halts further elongation of the DNA strand, resulting in chain termination . This property is exploited in DNA sequencing to generate DNA fragments of varying lengths, which are then analyzed to determine the DNA sequence .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Incorporation Efficiency Across ddNTPs

ddGTP demonstrates higher incorporation efficiency compared to other dideoxynucleotides (ddNTPs) in certain systems. For example:

  • In single-base extension assays, ddGTP incorporation rates are 2–3.3-fold higher than ddCTP when paired with complementary template bases .
  • Optimized ddNTP ratios (ddA:ddC:ddG:ddT = 1:1.5:0.2:1) were required to balance incorporation rates, indicating ddGTP’s superior efficiency necessitates reduced concentrations to avoid premature termination .

Table 1. Incorporation Rates of ddNTPs in DNA Polymerases

Polymerase Template Base ddNTP Relative Efficiency (vs. dNTP) Reference
Pol γ dG ddCTP 3.3-fold lower
Pol β dC ddGTP 2-fold lower
TdT Non-templated ddGTP Faster than ddATP

Structural and Kinetic Specificity

  • Klentaq1 (DNA Polymerase I) : The ddGTP-trapped ternary complex exhibits unique interactions, such as Arg660 and Arg587 forming hydrogen bonds with the guanine base, which are absent in ddATP/ddTTP complexes. This explains ddGTP’s higher affinity (lower Kₘ = 1.8 μM vs. dGTP Kₘ = 7.8 μM) .
  • Polθ Reverse Transcriptase : In DNA/RNA hybrids, ddGTP adopts an open conformation with a 12-Å shift in the thumb subdomain, contrasting with its closed conformation in DNA/DNA contexts. This flexibility may enhance termination in RNA-templated repair .

Enzyme-Specific Inhibition and Substrate Utilization

  • DNA Polymerase α : At low concentrations (≤1 μM) with Mn²⁺, ddGTP acts as a competitive inhibitor (Kᵢ = 0.035–0.044 μM). At higher concentrations (>1 μM), it becomes a substrate, achieving 14.5% incorporation efficiency relative to dGTP .
  • HIV-1 Reverse Transcriptase: ddGTP retains inhibitory activity against TSAO-resistant mutants, unlike non-nucleoside inhibitors (e.g., delavirdine), highlighting its role in overcoming drug resistance .
  • Pol γ and E. coli Pol I : Poor utilization of ddGTP as a substrate, emphasizing its selectivity for repair or low-fidelity polymerases .

Stability in Polymerization Reactions

  • Microtubule Assembly : ddGTP-formed microtubules exhibit greater thermal and Ca²⁺ stability compared to ddGDP-formed polymers, despite both containing hydrolyzed ddGDP. This suggests residual ddGTP at polymer ends stabilizes tubulin interactions .
  • Triphosphate Depletion : Polymers formed with ddGTP (without MAPs) depolymerize rapidly upon phosphofructokinase treatment, whereas MAP-stabilized polymers resist degradation, indicating cofactor-dependent stability .

Research Implications

The variability in ddGTP’s interactions underscores the need for context-specific optimization in sequencing, diagnostics, and structural studies. Future work should explore engineered polymerases with enhanced ddGTP compatibility for improved sequencing accuracy and novel therapeutic applications.

Biological Activity

Dideoxyguanosine triphosphate (ddGTP) is a nucleotide analog that plays a critical role in molecular biology, particularly in DNA synthesis and sequencing. Its biological activity is significant due to its ability to terminate DNA strand elongation during replication processes. This article provides an in-depth analysis of the biological activity of ddGTP, focusing on its mechanisms, structural interactions, and applications in research and medicine.

Inhibition of DNA Polymerases

ddGTP acts as a competitive inhibitor for DNA polymerases. When incorporated into a growing DNA strand, it prevents the addition of further nucleotides due to the absence of a hydroxyl group at the 3' position. This property is exploited in various applications, including:

  • DNA Sequencing : ddGTP is utilized in Sanger sequencing, where its incorporation leads to chain termination.
  • Antiviral Activity : As a nucleotide analog, ddGTP can inhibit viral DNA polymerases, making it a candidate for antiviral therapies.

Structural Insights

The structural basis for ddGTP's activity has been elucidated through crystallography studies. For instance, the crystal structures of Klentaq1 polymerase bound with ddGTP reveal key interactions within the active site:

  • Electrostatic Interactions : The triphosphate group of ddGTP forms electrostatic interactions with conserved residues in the polymerase, facilitating its binding .
  • Conformational Changes : Upon binding ddGTP, significant conformational changes occur in the fingers domain of the polymerase, which is critical for proper substrate positioning and catalysis .

Case Studies

  • Polymerase Activity and Fidelity
    • A study demonstrated that ddGTP incorporation by Klentaq1 resulted in reduced fidelity compared to natural nucleotides. This finding underscores its utility in generating mutations for experimental purposes .
  • Anticancer Applications
    • Research involving starch-TEPA complexes with ddGTP showed enhanced biological activity against A549 cancer cells compared to plain ddGTP. This suggests potential applications in targeted cancer therapies, where enhanced delivery systems can improve efficacy .

Table 1: Comparison of Biological Activities of Nucleotide Analogs

Nucleotide AnalogMechanism of ActionApplicationsReference
ddGTPChain terminationSanger sequencing, antiviral ,
ddATPChain terminationSanger sequencing
ddCTPChain terminationSanger sequencing
ddTTPChain terminationSanger sequencing

Q & A

Q. Basic: What is the biochemical mechanism by which ddGTP inhibits DNA synthesis in enzymatic reactions?

ddGTP acts as a chain-terminating nucleotide due to its lack of a 3'-hydroxyl group, which prevents further phosphodiester bond formation during DNA elongation. This is demonstrated in in vitro DNA replication assays, where increasing ddGTP concentrations (e.g., 0–1 mM) reduce DNA fragment lengths by ~5-fold, as observed in primer extension experiments . Researchers should confirm chain termination effects using gel electrophoresis or real-time single-molecule imaging to quantify processivity changes .

Q. Basic: How is ddGTP utilized in Sanger sequencing, and what methodological controls are required?

In Sanger sequencing, ddGTP is incorporated randomly into growing DNA strands, generating fragments terminating at guanine residues. To ensure accuracy:

  • Use optimized ddGTP:dGTP ratios (e.g., 1:100) to balance termination efficiency and read length .
  • Include parallel reactions with other ddNTPs (ddATP, ddCTP, ddTTP) for base-specific termination .
  • Validate results with capillary electrophoresis or high-resolution gel systems to resolve fragment sizes .

Q. Basic: What experimental design factors should be considered when determining ddGTP concentration in DNA synthesis assays?

  • Dose-response curves : Test ddGTP across a logarithmic concentration range (e.g., 0.1–2 mM) to identify inhibitory thresholds, as product length decreases nonlinearly with concentration .
  • Polymerase specificity : Use polymerases with high ddNTP incorporation fidelity (e.g., Sequenase™), as Taq polymerase exhibits biased ddGTP incorporation rates .
  • Time-resolved assays : Monitor synthesis rates in real time (e.g., rolling-circle replication assays) to distinguish termination kinetics from processivity effects .

Q. Advanced: How can researchers address uneven ddGTP incorporation rates in DNA sequencing profiles?

Uneven band intensities in sequencing gels often arise from structural mismatches between ddGTP and polymerase active sites. Solutions include:

  • Enzyme engineering : Use Taq polymerase variants (e.g., R660D mutant) with modified O-helix residues to reduce ddGTP incorporation bias .
  • Buffer optimization : Adjust Mg²⁺ concentrations (2–4 mM) to stabilize ternary complexes and improve ddNTP equilibration .
  • Normalization : Apply bioinformatic tools to correct peak-height disparities in electropherograms .

Q. Advanced: What advanced techniques enable real-time observation of ddGTP’s effects on replisome dynamics?

Single-molecule imaging (e.g., total internal reflection fluorescence microscopy) allows direct quantification of replication rates and processivity. Key steps:

  • Template design : Use circular DNA templates (e.g., M13 bacteriophage) to observe continuous replication .
  • Labeling : Incorporate fluorescent dNTPs (e.g., Cy3-dCTP) to track elongation in real time .
  • Data analysis : Calculate rate constants (bp/s) and dissociation probabilities from trace durations .

Q. Advanced: How should researchers reconcile discrepancies between ddGTP-induced rate reduction and product length shortening?

In rolling-circle replication, ddGTP reduces synthesis rates by ~35% but shortens product lengths by ~80% . To address this:

  • Kinetic modeling : Use stochastic models to separate polymerase pausing (rate effects) from termination (processivity effects) .
  • Processivity assays : Compare results with non-terminating analogs (e.g., acyclovir triphosphate) to isolate chain-termination contributions .

Q. Advanced: What structural insights guide the engineering of polymerases for improved ddGTP incorporation?

X-ray crystallography of Taq polymerase-ddGTP ternary complexes reveals that Arg660 forms hydrogen bonds with ddGTP’s base, explaining its preferential incorporation . Methodological steps:

  • Crystallization : Co-crystallize polymerase with DNA/ddGTP under cryogenic conditions .
  • Mutagenesis : Replace Arg660 with Asp or Leu to disrupt hydrogen bonding and reduce ddGTP bias .
  • Functional validation : Measure incorporation rates using stopped-flow kinetics .

Q. Advanced: How can researchers quantify the inhibitory effects of ddGTP in HIV reverse transcriptase (RT) assays?

  • IC₅₀ determination : Use radiolabeled dGTP (³H-dGTP) in RT-catalyzed polymerization assays with poly(rC)-dG templates. Compare ddGTP’s IC₅₀ to control NRTIs (e.g., AZT-TP) .
  • Competition assays : Titrate ddGTP against dGTP to calculate inhibition constants (Ki) using Lineweaver-Burk plots .

Q. Advanced: What strategies mitigate interference when combining ddGTP with other ddNTPs in multiplexed assays?

  • Differential labeling : Use fluorophore-conjugated ddNTPs (e.g., ddGTP-Cy5, ddATP-TAMRA) for simultaneous detection .
  • Enzyme blending : Combine polymerases with complementary ddNTP preferences (e.g., Therminator™ for ddGTP, Taq for ddATP) to equalize termination efficiency .

Q. Advanced: How should conflicting data on ddGTP incorporation rates across studies be analyzed?

Contradictions often arise from polymerase variants or buffer conditions. To resolve:

  • Meta-analysis : Compare studies using standardized parameters (e.g., 25°C, pH 8.3 for Taq) .
  • Replication studies : Reproduce key experiments with harmonized protocols (e.g., 10 mM Tris-HCl, 50 mM NaCl) .

Properties

Molecular Formula

C10H16N5O11P3S

Molecular Weight

507.25 g/mol

IUPAC Name

[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O11P3S/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(24-6)3-23-29(22,30)26-28(20,21)25-27(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,30)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+,29?/m0/s1

InChI Key

BWZOONOCZPJTJM-FBWOBCCMSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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